N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine
Description
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a hydroxylamine functional group, which contribute to its distinct chemical behavior.
Properties
CAS No. |
663604-13-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-18)9-13(14(12)19-7)16(4,5)6/h8-10,18H,1-7H3 |
InChI Key |
XXLMATAEGGLSON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3,5-di-tert-butyl-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine involves its ability to interact with free radicals and reactive oxygen species. The compound’s hydroxylamine group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares similar structural features but lacks the hydroxylamine group.
2,6-Di-tert-butyl-4-methoxyphenol: Contains similar tert-butyl and methoxy groups but differs in the position of functional groups.
3,5-Di-tert-butyl-4-hydroxyanisole: Another structurally related compound with antioxidant properties.
Uniqueness
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its structurally similar counterparts.
Biological Activity
N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and mechanisms of action.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to a substituted aromatic ring. The presence of bulky tert-butyl groups enhances its lipophilicity and stability, which can influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of hydroxylamines exhibit significant antimicrobial properties. For instance, compounds featuring similar structural motifs have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Ciprofloxacin | 0.381 | Benchmark |
This table illustrates the minimum inhibitory concentration (MIC) of the target compound compared to a standard antibiotic, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
The neuroprotective properties of hydroxylamines have been explored in various models of oxidative stress. For example, studies on related compounds have shown that they can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS).
In vitro studies demonstrated that certain derivatives could significantly reduce cell death in glial cells exposed to t-butyl hydroperoxide (t-BuOOH), suggesting a protective mechanism against oxidative stress.
The biological activity of this compound is believed to involve several mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit bacterial protein synthesis pathways, leading to bactericidal effects.
- Biofilm Disruption : Some studies indicate that hydroxylamine derivatives can disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness in treating infections.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of hydroxylamines in various biological contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several hydroxylamine derivatives against MRSA and other strains. The results indicated that modifications to the aromatic ring significantly impacted activity levels.
- Neuroprotection in Cell Models : Research involving glial cell cultures showed that treatment with related hydroxylamines resulted in reduced levels of apoptosis markers when exposed to oxidative agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
